molecular formula C8H8N2OS B11813981 2-(Aminomethyl)benzo[d]thiazol-6-ol

2-(Aminomethyl)benzo[d]thiazol-6-ol

Cat. No.: B11813981
M. Wt: 180.23 g/mol
InChI Key: NNEUFULBVJBGGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Aminomethyl)benzo[d]thiazol-6-ol is a heterocyclic compound that features a benzothiazole ring system. This compound is known for its diverse biological activities, including antimicrobial, antioxidant, and anticancer properties . The benzothiazole moiety is a significant structural motif in medicinal chemistry due to its ability to interact with various biological targets.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

2-(Aminomethyl)benzo[d]thiazol-6-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, substituted benzothiazoles, and various derivatives with modified functional groups .

Scientific Research Applications

2-(Aminomethyl)benzo[d]thiazol-6-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Aminomethyl)benzo[d]thiazol-6-ol involves its interaction with various molecular targets. For instance, its anticancer activity is attributed to its ability to induce apoptosis (programmed cell death) in cancer cells. This is achieved through the activation of specific signaling pathways that lead to cell death . Additionally, its antimicrobial properties are due to its ability to disrupt bacterial cell membranes and inhibit essential enzymes .

Comparison with Similar Compounds

Similar Compounds

    2-Aminobenzothiazole: Shares the benzothiazole core structure but lacks the aminomethyl group.

    2-Methylbenzothiazole: Contains a methyl group instead of an aminomethyl group.

    Benzothiazole: The parent compound without any substituents

Uniqueness

2-(Aminomethyl)benzo[d]thiazol-6-ol is unique due to the presence of both the aminomethyl and hydroxyl groups, which enhance its biological activity and make it a versatile compound for various applications. The combination of these functional groups allows for more diverse chemical reactions and interactions with biological targets compared to its simpler analogs .

Properties

Molecular Formula

C8H8N2OS

Molecular Weight

180.23 g/mol

IUPAC Name

2-(aminomethyl)-1,3-benzothiazol-6-ol

InChI

InChI=1S/C8H8N2OS/c9-4-8-10-6-2-1-5(11)3-7(6)12-8/h1-3,11H,4,9H2

InChI Key

NNEUFULBVJBGGO-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1O)SC(=N2)CN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.